2-(4-Nitro-benzylsulfanyl)-benzooxazole
Overview
Description
2-(4-Nitro-benzylsulfanyl)-benzooxazole is a chemical compound synthesized through a series of chemical reactions involving nitroarenes and benzylsulfanyl groups. Its relevance spans across various fields due to its unique molecular structure and properties.
Synthesis Analysis
- The synthesis of related compounds involves the reaction of nitroarenes with other chemical moieties. For example, the synthesis of 2,1-Benzisoxazoles involves nucleophilic substitution in nitroarenes activated by the azole ring, indicating a high reactivity of nitroarenes (Pokhodylo et al., 2009).
- Another relevant process is the conversion of 2-nitrobenzyl systems into 2,1-benzisoxazoles through internal oxidation-reduction reactions (Eckroth & Cochran, 1970).
Molecular Structure Analysis
- The molecular structure of related compounds can be characterized by X-ray crystallography. For example, the structure of 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene was determined to understand the formation of cocrystals (Lynch & Mcclenaghan, 2003).
Chemical Reactions and Properties
- Compounds like 2,1-Benzisoxazoles, derived from nitroarenes, show specific reactivity patterns due to their electron-deficient character. This reactivity is crucial in understanding the chemical reactions and properties of this compound (Pokhodylo et al., 2009).
Physical Properties Analysis
- The physical properties, including crystalline structure and conformation, can be ascertained through studies like the one conducted on the crystal structures of chlorophenylsulfanyl nitrobenzene compounds (Lynch & Mcclenaghan, 2003).
Chemical Properties Analysis
- The chemical properties, particularly reactivity and interaction with other molecules, can be inferred from studies on similar nitroarene compounds. For instance, the nucleophilic substitution in nitroarenes leading to the formation of benzisoxazoles gives insight into the chemical behavior of these compounds (Pokhodylo et al., 2009).
Scientific Research Applications
Antimycobacterial Activity
2-Benzylsulfanyl derivatives of benzoxazole, including structures similar to 2-(4-Nitro-benzylsulfanyl)-benzooxazole, have been studied for their in vitro antimycobacterial activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. Compounds with nitro groups or a thioamide group showed appreciable activity, particularly against non-tuberculous strains (Kočí et al., 2002).
Chemical Synthesis and Transformation
The compound has applications in chemical synthesis and transformation processes. For instance, research involving the synthesis of aromatic disulfides, which are structurally related to this compound, demonstrated its utility in determining sulfhydryl groups and investigating reactions with blood (Ellman, 1959).
Analyzing Transformation Products in Environmental Samples
This compound-related structures have been synthesized and identified in environmental studies, particularly in the context of investigating transformation products of pharmaceuticals in water cycles (Nödler et al., 2012).
Drug Synthesis and Biological Evaluation
Its derivatives have been synthesized and evaluated for various biological activities. For example, studies on the synthesis of benzimidazoles and related structures show potential in developing glucosidase inhibitors with antioxidant activities (Özil et al., 2018).
Development of Antitubercular Agents
Compounds structurally similar to this compound have been explored for their potential as antitubercular agents. This includes the study of tetrazole derivatives containing nitro substituents and their efficacy against Mycobacterium tuberculosis (Karabanovich et al., 2015).
Investigating Radical Anions in Medical Research
In the field of medical chemistry, the compound's derivatives have been used to investigate the formation and stability of radical anions, which are crucial in understanding the action mechanisms of certain drugs (Bollo et al., 2004).
properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-16(18)11-7-5-10(6-8-11)9-20-14-15-12-3-1-2-4-13(12)19-14/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRFFBWURVTRDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333275 | |
Record name | 2-(4-Nitro-benzylsulfanyl)-benzooxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100537-64-2 | |
Record name | 2-(4-Nitro-benzylsulfanyl)-benzooxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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